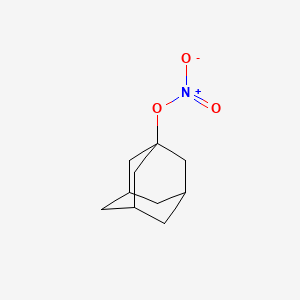![molecular formula C14H11BrN4O2S B11051596 4-bromo-N-{[2-(pyridin-4-ylcarbonyl)hydrazinyl]carbonothioyl}benzamide](/img/structure/B11051596.png)
4-bromo-N-{[2-(pyridin-4-ylcarbonyl)hydrazinyl]carbonothioyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-{[2-(pyridin-4-ylcarbonyl)hydrazinyl]carbonothioyl}benzamide is a complex organic compound that features a bromine atom, a pyridine ring, and a benzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{[2-(pyridin-4-ylcarbonyl)hydrazinyl]carbonothioyl}benzamide typically involves multiple steps:
Formation of the Pyridinylcarbonyl Hydrazine Intermediate: This step involves the reaction of pyridine-4-carboxylic acid with hydrazine hydrate under reflux conditions to form pyridin-4-ylcarbonyl hydrazine.
Thioylation: The intermediate is then reacted with carbon disulfide in the presence of a base such as potassium hydroxide to introduce the carbonothioyl group.
Coupling with 4-Bromobenzoyl Chloride: Finally, the thioylated intermediate is coupled with 4-bromobenzoyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine and thioyl groups.
Reduction: Reduction reactions can target the carbonyl and nitro groups, converting them to alcohols or amines.
Substitution: The bromine atom on the benzene ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products can include primary or secondary amines.
Substitution: Products vary depending on the nucleophile used, such as azides or thiols.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 4-bromo-N-{[2-(pyridin-4-ylcarbonyl)hydrazinyl]carbonothioyl}benzamide is studied for its potential as an enzyme inhibitor. Its ability to interact with specific proteins makes it a candidate for drug development, particularly in targeting diseases like cancer and tuberculosis.
Medicine
Medically, this compound is investigated for its pharmacological properties. It has shown promise in preclinical studies as an anti-tubercular agent, potentially offering a new avenue for treatment-resistant strains of Mycobacterium tuberculosis.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 4-bromo-N-{[2-(pyridin-4-ylcarbonyl)hydrazinyl]carbonothioyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazine and carbonothioyl groups allow it to form strong bonds with active sites, inhibiting the function of target proteins. This inhibition can disrupt critical biological pathways, leading to the desired therapeutic effects.
相似化合物的比较
Similar Compounds
- 4-bromo-N-(pyridin-2-yl)benzamide
- 4-bromo-N-(pyridin-3-yl)benzamide
- 4-bromo-N-(pyridin-4-yl)benzamide
Uniqueness
Compared to these similar compounds, 4-bromo-N-{[2-(pyridin-4-ylcarbonyl)hydrazinyl]carbonothioyl}benzamide is unique due to the presence of the hydrazinylcarbonothioyl group. This additional functional group enhances its reactivity and potential for forming complex molecular interactions, making it a more versatile compound for various applications in research and industry.
属性
分子式 |
C14H11BrN4O2S |
|---|---|
分子量 |
379.23 g/mol |
IUPAC 名称 |
4-bromo-N-[(pyridine-4-carbonylamino)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H11BrN4O2S/c15-11-3-1-9(2-4-11)12(20)17-14(22)19-18-13(21)10-5-7-16-8-6-10/h1-8H,(H,18,21)(H2,17,19,20,22) |
InChI 键 |
DOJBKTYJCFFFQH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)NC(=S)NNC(=O)C2=CC=NC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,4-dimethyl-3-[(methylsulfonyl)amino]-N-[3-(morpholin-4-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B11051516.png)
![N-[4-fluoro-2-(phenylacetyl)phenyl]-2-methylbenzamide](/img/structure/B11051535.png)
![2-[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11051541.png)

![3-(Adamantan-1-YL)-N-[2-(furan-2-YL)ethyl]-4-methoxybenzamide](/img/structure/B11051558.png)
![3-(4-methoxyphenyl)-6-(1H-pyrazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051569.png)
![7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11051573.png)
![1-(4-Fluorophenyl)-3-{1'-[(4-fluorophenyl)carbonyl]-4,4'-bipiperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11051583.png)
![n1-{4-Methyl-2-[(phenylsulfonyl)amino]phenyl}benzene-1-sulfonamide](/img/structure/B11051584.png)
![3-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11051587.png)
![3-hydroxy-1-{3-[(2-hydroxyethyl)amino]propyl}-5-(4-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11051589.png)
![3-[1'-(1-Pyrrolidinylsulfonyl)-4,4'-bipiperidin-1-YL]-2,5-pyrrolidinedione](/img/structure/B11051592.png)
![6-(3-Bromophenyl)-3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051598.png)
![4-acetyl-5-(2,4-dichlorophenyl)-3-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11051601.png)